molecular formula C19H17N3O2S B2663082 (Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide CAS No. 402945-82-8

(Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide

Cat. No. B2663082
CAS RN: 402945-82-8
M. Wt: 351.42
InChI Key: NSFJWSREFVUCCF-VZCXRCSSSA-N
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Description

The compound is a type of amide, which is a common functional group in organic chemistry. Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine or a related group .


Synthesis Analysis

Amides can be synthesized using a variety of methods. One such method involves the use of 4-acetamidophenyl triflimide (AITF), a crystalline stable reagent, for the activation of carboxylic acids. This reagent has been used in the synthesis of peptides, amides, and esters under mild conditions .


Chemical Reactions Analysis

Amides, in general, can undergo a variety of chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines. They can also participate in condensation reactions .


Physical And Chemical Properties Analysis

Again, while specific information for your compound was not available, a related compound, 4-Acetamidophenyl acetate, has a boiling point of 449.1±28.0 °C at 760 mmHg and a flash point of 225.4±24.0 °C .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of methyl Z-2-acetamido(or benzamido)-3-aryl-2-butenoates involves stereo-specific opening of Z-2-methyl(or phenyl)-4-|α -arylethylidene|-5(4H)-oxazolones, highlighting the versatility of acetamide and benzamide derivatives in organic synthesis (Cativiela, Villegas, & Nelendez, 1986).

  • Another study focused on the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole, showcasing the reactivity of acetamide derivatives with aromatic aldehydes to produce compounds with characterized structures by 1H NMR and IR spectroscopic studies (Panchal & Patel, 2011).

  • The fluorescent properties of 7H-Benzo[de]-s-triazolo[5,1-a]isoquinolin-7-one derivatives, prepared from reactions involving acetamide, benzamide, and other carboxylic acid amides, have been studied, indicating their potential application as fluorescent whiteners on polyester fibers (Rangnekar & Shenoy, 1987).

Biological Activities

  • Spectroscopic studies, DFT calculations, thermal analysis, and anti-cancer evaluation of new metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide reveal strong antitumor potential against human colon carcinoma cells, highlighting the importance of structural characterization in developing therapeutic agents (Rizk, Emara, & Mahmoud, 2021).

  • Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs demonstrated significant antimicrobial activity against selected bacterial and fungal strains, emphasizing the role of fluorine atoms in enhancing antimicrobial properties (Desai, Rajpara, & Joshi, 2013).

Mechanism of Action

The mechanism of action of amides can vary depending on their specific structure and the context in which they are used. For example, some amides have antibacterial properties .

Future Directions

The future directions for research into amides like your compound could involve further exploration of their synthesis methods, their potential applications (such as in the development of new drugs), and their physical and chemical properties .

properties

IUPAC Name

N-[3-(4-acetamidophenyl)-4-methyl-1,3-thiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13-12-25-19(21-18(24)15-6-4-3-5-7-15)22(13)17-10-8-16(9-11-17)20-14(2)23/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFJWSREFVUCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC(=O)C2=CC=CC=C2)N1C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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